

An In-depth Technical Guide to 16:0 Biotinyl PE

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Compound of Interest		
Compound Name:	16:0 Biotinyl PE	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Biotinyl PE, scientifically known as N-(biotinoyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, is a functionalized phospholipid that has become an indispensable tool in a wide array of biomedical and biophysical research areas. This synthetic lipid incorporates a biotin molecule covalently attached to the headgroup of a dipalmitoyl-phosphatidylethanolamine (DPPE) backbone. The palmitoyl (16:0) acyl chains confer specific biophysical properties to the lipid, influencing the characteristics of the membranes it is incorporated into.

The primary utility of **16:0 Biotinyl PE** stems from the high-affinity, specific, and robust interaction between biotin and the proteins avidin and streptavidin. This interaction, one of the strongest non-covalent bonds known in nature, allows for the precise anchoring, detection, and manipulation of lipid-based structures such as liposomes, supported lipid bilayers, and cell membranes. This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols involving **16:0 Biotinyl PE**, tailored for professionals in research and drug development.

Core Properties and Specifications

16:0 Biotinyl PE is a versatile molecule with well-defined chemical and physical characteristics that are crucial for its application in various experimental systems.



Chemical Identity

Attribute	Value
Full Chemical Name	1,2-dipalmitoyl-sn-glycero-3- phosphoethanolamine-N-(biotinyl)
Synonyms	Biotin-DPPE, 16:0 Biotinyl PE
Molecular Formula	C47H87N3O10PS
Molecular Weight	907.25 g/mol
CAS Number	384835-54-5

Physical and Chemical Properties

Property	Value
Appearance	White to off-white powder
Purity	Typically >98%
Solubility	Soluble in chloroform and other organic solvents
Storage	Recommended storage at -20°C in a dry environment

Key Applications in Research and Drug Development

The unique properties of **16:0 Biotinyl PE** have led to its widespread adoption in numerous applications, including:

- Liposome and Nanoparticle Functionalization: Incorporation of 16:0 Biotinyl PE into liposomes and other lipid-based nanoparticles allows for their surface modification with avidin or streptavidin conjugates. This enables targeted drug delivery, bio-imaging, and diagnostic applications.
- Supported Lipid Bilayers (SLBs): 16:0 Biotinyl PE is a key component in the formation of functionalized SLBs. These model membranes are used to study cell-cell interactions,



membrane protein dynamics, and as a platform for biosensors.

- Study of Protein-Lipid Interactions: By anchoring proteins to a membrane surface via the biotin-avidin linkage, researchers can investigate the interactions of these proteins with other membrane components in a controlled environment.
- Investigation of Endocytosis and Cellular Trafficking: Liposomes containing 16:0 Biotinyl PE
 can be used to track the internalization and subsequent intracellular pathways of lipid
 vesicles, providing insights into the mechanisms of endocytosis.
- Lipid Raft Analysis: As a saturated lipid, DPPE has a preference for liquid-ordered domains. Biotinylated DPPE can be used as a probe to study the composition and dynamics of lipid rafts, which are implicated in cellular signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing **16:0 Biotinyl PE**.

Preparation of Biotinylated Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing **16:0 Biotinyl PE** using the thin-film hydration and extrusion method.

Materials:

- Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine DOPC)
- 16:0 Biotinyl PE
- Chloroform
- Hydration buffer (e.g., phosphate-buffered saline PBS, pH 7.4)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Heating block or water bath



Procedure:

• Lipid Film Formation:

- In a round-bottom flask, dissolve the desired amounts of the primary lipid and 16:0
 Biotinyl PE in chloroform. A common molar ratio is 1-5 mol% of 16:0 Biotinyl PE relative to the total lipid content.
- Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
- Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

- Hydrate the lipid film with the desired volume of hydration buffer pre-heated to a temperature above the phase transition temperature of the lipid mixture. For DPPE, this is above 63°C.
- Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This may take 30-60 minutes.

Extrusion:

- Assemble the mini-extruder with the desired pore-size polycarbonate membrane (e.g., 100 nm).
- Heat the extruder to a temperature above the lipid phase transition temperature.
- Load the MLV suspension into one of the gas-tight syringes.
- Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process results in the formation of SUVs with a defined size distribution.

Characterization and Storage:



- The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).
- Store the biotinylated liposomes at 4°C. For long-term storage, they should be kept under an inert atmosphere (e.g., argon) to prevent lipid oxidation.

Formation of a Supported Lipid Bilayer (SLB)

This protocol outlines the vesicle fusion method to form an SLB containing **16:0 Biotinyl PE** on a solid support, such as a glass coverslip or a silica sensor chip.

Materials:

- Biotinylated SUVs (prepared as described above)
- Solid support (e.g., piranha-cleaned glass coverslip, silica-coated sensor)
- Buffer (e.g., PBS, pH 7.4)
- Incubation chamber or flow cell

Procedure:

- Substrate Preparation:
 - Thoroughly clean the solid support to ensure it is hydrophilic. For glass, this can be achieved by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution), followed by extensive rinsing with ultrapure water.
- Vesicle Fusion:
 - Place the cleaned substrate in an incubation chamber or assemble it into a flow cell.
 - Add the biotinylated SUV suspension to the substrate at a final lipid concentration of approximately 0.1-0.5 mg/mL.
 - Incubate for 30-60 minutes at a temperature above the phase transition temperature of the lipid mixture. During this time, the vesicles will adsorb to the surface, rupture, and fuse to



form a continuous lipid bilayer.

- · Washing:
 - Gently rinse the surface with an excess of buffer to remove any unfused vesicles.
- Verification (Optional):
 - The formation and quality of the SLB can be verified using techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Atomic Force Microscopy (AFM), or Fluorescence Recovery After Photobleaching (FRAP) if a fluorescent lipid is included in the composition.

Avidin/Streptavidin Binding Assay

This protocol describes how to quantify the binding of avidin or streptavidin to a biotinylated surface, such as an SLB or biotinylated liposomes.

Materials:

- Biotinylated SLB or liposomes
- Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
- Blocking agent (e.g., Bovine Serum Albumin BSA)
- Wash buffer (e.g., PBS with 0.1% Tween 20 PBST)
- Fluorometer or fluorescence microscope

Procedure:

- Blocking:
 - Incubate the biotinylated surface with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes to prevent non-specific binding of the streptavidin.
 - Wash the surface three times with PBST.



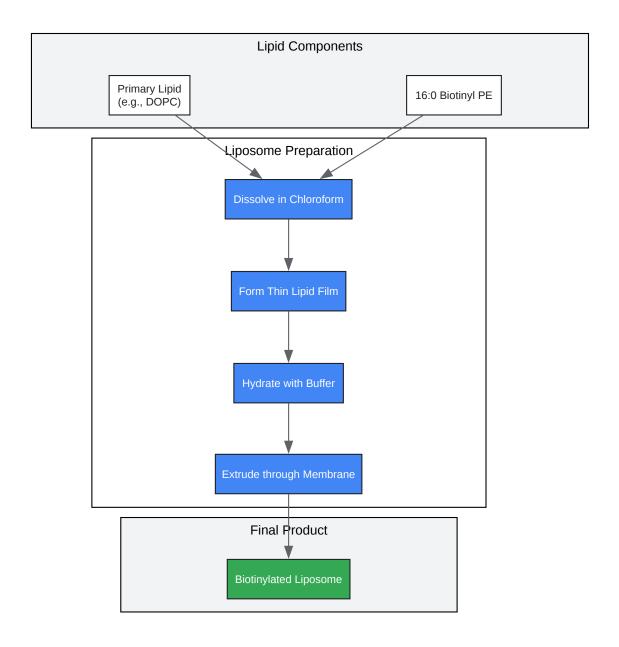
Streptavidin Incubation:

- Incubate the blocked surface with a solution of fluorescently labeled streptavidin at a known concentration (e.g., 1-10 μg/mL in PBS) for 30-60 minutes at room temperature.
- Washing:
 - Wash the surface thoroughly with PBST to remove any unbound streptavidin.
- Quantification:
 - For SLBs on a coverslip, the binding can be visualized and quantified using a fluorescence microscope.
 - For liposomes in suspension, the binding can be measured using a fluorometer by separating the liposomes from the unbound streptavidin (e.g., by centrifugation or size exclusion chromatography) and measuring the fluorescence of the liposome fraction.

Visualizations of Key Concepts and Workflows

To further elucidate the principles and processes described, the following diagrams have been generated using the Graphviz DOT language.

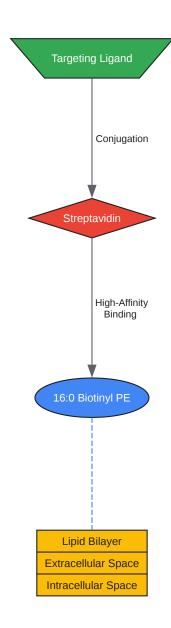




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Caption: Workflow for the preparation of biotinylated liposomes.

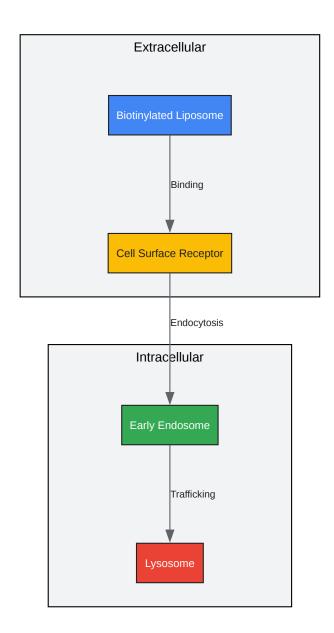


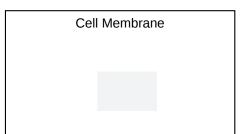


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Caption: Avidin-biotin mediated surface functionalization of a lipid bilayer.







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Caption: Simplified signaling pathway of receptor-mediated endocytosis studied using biotinylated liposomes.

Conclusion



16:0 Biotinyl PE is a powerful and versatile tool for researchers and professionals in drug development. Its well-defined chemical properties and the robust biotin-avidin interaction provide a reliable method for the functionalization and study of lipid-based systems. The experimental protocols and conceptual diagrams presented in this guide offer a solid foundation for the effective application of **16:0 Biotinyl PE** in a variety of research contexts, from fundamental studies of membrane biology to the development of novel targeted therapeutic and diagnostic agents. As research in nanomedicine and cell biology continues to advance, the utility of such functionalized lipids is poised to expand even further.

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